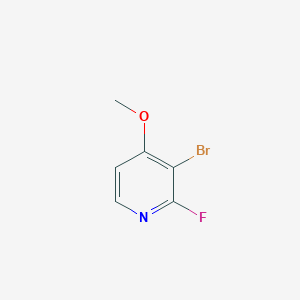

3-Bromo-2-fluoro-4-methoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-fluoro-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQDKFOVYIWFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696021 | |

| Record name | 3-Bromo-2-fluoro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256789-70-4 | |

| Record name | Pyridine, 3-bromo-2-fluoro-4-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256789-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-fluoro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyridine Scaffolds in Organic Synthesis

Pyridine (B92270), a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a cornerstone of modern organic synthesis. nih.govnih.gov Its derivatives are integral components in a wide range of applications, from pharmaceuticals and agrochemicals to materials science. researchgate.netrsc.orgtandfonline.com The pyridine scaffold is found in numerous natural products, including alkaloids and vitamins, and is a key structural motif in many FDA-approved drugs. nih.govnih.govrsc.org The presence of the nitrogen atom in the pyridine ring not only influences its physical properties, such as solubility, but also modulates its chemical reactivity, making it a valuable building block for creating complex molecular architectures. nih.gov

Electrophilic and Nucleophilic Reactivity Modulated by Halogenation and Alkoxylation

The reactivity of the pyridine (B92270) ring can be finely tuned by the introduction of various substituents. The pyridine nucleus is inherently electron-deficient due to the electronegativity of the nitrogen atom, which generally makes it more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, and less reactive towards electrophilic substitution, which typically occurs at the C-3 position under harsh conditions. nih.govyoutube.com

Halogenation: The introduction of halogen atoms, such as bromine and fluorine, further influences the electronic properties of the pyridine ring. Halogens are electron-withdrawing groups that decrease the electron density of the ring, making it even more susceptible to nucleophilic attack. nih.gov The position of the halogen is crucial; for instance, halogens at the 2- and 4-positions are readily displaced by nucleophiles. quimicaorganica.org

Alkoxylation: Conversely, an alkoxy group, like the methoxy (B1213986) group (-OCH3), is an electron-donating group. It can increase the electron density of the pyridine ring, which can influence the regioselectivity of subsequent reactions. The interplay between electron-withdrawing halogens and electron-donating alkoxy groups in a poly-substituted pyridine like 3-Bromo-2-fluoro-4-methoxypyridine creates a unique reactivity profile.

Research Landscape of Poly Substituted Pyridines

Strategic Approaches to Pyridine Ring Functionalization

The synthesis of this compound necessitates the precise introduction of three different substituents onto the pyridine core. This requires a careful selection of reactions and reaction conditions to control the regioselectivity of each functionalization step.

The introduction of a bromine atom at the C3 position of a substituted pyridine ring is a key synthetic challenge. Electrophilic aromatic substitution reactions on the pyridine ring, such as halogenation, can be difficult to control and may require harsh conditions, often leading to mixtures of regioisomers. acs.org However, by utilizing appropriately substituted precursors and specific brominating agents, regioselective bromination can be achieved.

For instance, the bromination of a pre-existing 2-fluoro-4-methoxypyridine would be a direct approach. The electron-donating methoxy group at C4 and the fluorine at C2 would direct the electrophilic bromine to the C3 or C5 position. The use of mild brominating agents like N-bromosuccinimide (NBS) in a suitable solvent such as tetrahydrofuran can facilitate this transformation. guidechem.com The reaction temperature is a critical parameter to control to achieve the desired regioselectivity.

Another strategy involves the bromination of a pyridine derivative where the desired position is activated. For example, starting with a 3-aminopyridine derivative, a Sandmeyer-type reaction can be employed. The amino group can be converted to a diazonium salt, which is then displaced by a bromide ion. A method for preparing 3-bromo-4-methylpyridine involves the reaction of 4-methyl-3-aminopyridine with bromine in the presence of sodium nitrite and acid at low temperatures. google.com A similar approach could be adapted for a 2-fluoro-4-methoxypyridin-3-amine precursor.

| Starting Material | Brominating Agent | Conditions | Product | Reference |

| 2-Methoxy-5-fluoropyridine | N-Bromosuccinimide (NBS) | Anhydrous THF, 70°C | 3-Bromo-5-fluoro-2-methoxypyridine | guidechem.com |

| 3-Hydroxypyridine | Bromine, NaOH(aq) | 10-15°C | 2-Bromo-3-hydroxypyridine | google.com |

| 4-Methyl-3-aminopyridine | Bromine, Sodium Nitrite | -10 to 0°C | 3-Bromo-4-methylpyridine | google.com |

This table presents examples of regioselective bromination on pyridine rings, illustrating potential pathways applicable to the synthesis of this compound.

The introduction of fluorine onto a pyridine ring can be challenging, especially at the meta position, due to the electron-deficient nature of the ring. nih.govrsc.org Direct fluorination is often difficult, so substitution reactions are more common. One established method is the Balz-Schiemann reaction, where an amino group is converted to a diazonium tetrafluoroborate salt, which upon heating, decomposes to yield the corresponding fluoro-pyridine. A patent describes the preparation of fluoropyridine compounds from aminopyridines via an improved Balz-Schiemann reaction using anhydrous hydrogen fluoride and sodium nitrite. google.com

Nucleophilic aromatic substitution (SNAr) is another powerful method for introducing fluorine. This typically involves the displacement of a good leaving group, such as a halogen or a nitro group, by a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent. benchchem.com The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups. For the synthesis of this compound, a plausible precursor would be 3-bromo-2-chloro-4-methoxypyridine, where the more reactive chlorine at the C2 position could be selectively replaced by fluorine. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine, highlighting the enhanced reactivity of fluoropyridines in subsequent SNAr reactions. nih.gov

| Precursor | Fluorinating Agent | Conditions | Product | Reference |

| 5-Bromo-2-amino-4-picoline | Anhydrous HF, NaNO₂ | -5°C to 70°C | 5-Bromo-2-fluoro-4-picoline | google.com |

| 3-Bromo-4-nitropyridine N-oxide | TBAF | Room Temperature, DMSO | 3-Fluoro-4-nitropyridine N-oxide | nih.gov |

| 2,5-Dihalo-4-methoxypyridine | KF or CsF | Polar aprotic solvent | 2-Bromo-5-fluoro-4-methoxypyridine | benchchem.com |

This table illustrates various methods for introducing fluorine onto a pyridine ring, which are relevant to the synthesis of the target compound.

The methoxy group in this compound is typically introduced via an etherification reaction. A common strategy is the Williamson ether synthesis, where a hydroxyl group is deprotonated with a base to form an alkoxide, which then reacts with a methylating agent like methyl iodide or dimethyl sulfate. For example, the synthesis of 3-bromo-5-fluoro-2-methoxypyridine has been achieved by reacting 3-bromo-5-fluoro-2-hydroxypyridine with methyl iodide in the presence of silver carbonate. guidechem.com

Alternatively, the methoxy group can be introduced through a nucleophilic aromatic substitution reaction where a leaving group, such as a halogen, at the C4 position is displaced by a methoxide source, like sodium methoxide. This is particularly effective if the pyridine ring is activated by electron-withdrawing groups.

| Precursor | Reagents | Conditions | Product | Reference |

| 3-Bromo-5-fluoro-2-hydroxypyridine | Methyl iodide, Silver carbonate | Anhydrous toluene, RT | 3-Bromo-5-fluoro-2-methoxypyridine | guidechem.com |

| 2-Chloro-5-nitropyridine | Sodium hydride, Methanol | 60°C | 2-Methoxy-5-nitropyridine | benchchem.com |

This table provides examples of etherification reactions on pyridine rings to introduce a methoxy group.

Multi-step Synthetic Sequences and Optimization

The synthesis of this compound from simple starting materials requires a multi-step approach where the order of reactions is crucial for success. libretexts.org The optimization of each step, particularly concerning catalyst selection, is vital for enhancing yield and selectivity.

A logical synthetic route to this compound would involve a carefully planned sequence of halogenation and alkoxylation reactions. One possible strategy could start with a readily available hydroxypyridine.

Proposed Synthetic Pathway:

Etherification: Begin with 2,3-dihydroxy-4-picoline and selectively protect one hydroxyl group, followed by methylation of the other to form a methoxypyridine intermediate.

Fluorination: Introduce the fluorine atom at the C2 position. This could potentially be achieved through a diazotization-fluorination sequence if an amino group is present, or via nucleophilic substitution of a suitable leaving group.

Bromination: The final step would be the regioselective bromination at the C3 position, guided by the existing substituents.

An alternative pathway could involve starting with a pre-functionalized pyridine, such as a dihalopyridine. For example, starting with 2,3-dichloro-4-methoxypyridine, one could envision a selective fluorination at the C2 position followed by bromination at a suitable position. The success of such a strategy hinges on the differential reactivity of the halogen substituents.

Transition-metal catalysis plays a pivotal role in the functionalization of pyridine rings, offering pathways to high regioselectivity that may not be achievable through classical methods. thieme-connect.comnih.gov For instance, palladium-catalyzed cross-coupling reactions are instrumental in forming carbon-carbon or carbon-heteroatom bonds. pipzine-chem.com

In the context of synthesizing this compound, catalysts could be employed to enhance the selectivity of the halogenation steps. For example, iridium-catalyzed C-H borylation can achieve regioselective functionalization at the meta-position of pyridines, which could then be converted to a bromine substituent. researchgate.net

Furthermore, in a multi-step synthesis, optimizing the catalyst for each transformation is critical. For instance, in a Suzuki coupling reaction to build a more complex molecule from this compound, the choice of palladium catalyst and ligand can significantly impact the yield and purity of the product. Studies on the Suzuki coupling of 4-bromo-2-methylpyridine have shown that the combination of K₂CO₃ and Pd(dppf)Cl₂ provides optimal results. researchgate.net

The development of catalyst systems that can tolerate a wide range of functional groups is essential for the late-stage functionalization of complex molecules, allowing for the efficient synthesis of libraries of related compounds for biological screening.

An in-depth examination of the chemical compound this compound reveals a molecule of significant interest in contemporary organic synthesis. This article explores the advanced methodologies for its preparation and the application of green chemistry principles to the synthesis of related halogenated pyridines.

Computational Chemistry and Theoretical Studies on 3 Bromo 2 Fluoro 4 Methoxypyridine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic structure and properties of molecules. ias.ac.inresearchgate.netijcce.ac.ir For 3-Bromo-2-fluoro-4-methoxypyridine, DFT calculations can elucidate various aspects of its behavior.

The electronic structure of this compound is characterized by the interplay of the pyridine (B92270) ring's aromatic system and the electronic effects of its substituents: the bromo, fluoro, and methoxy (B1213986) groups. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity.

The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For substituted pyridines, the positions and nature of the substituents significantly influence the HOMO and LUMO energy levels. ias.ac.in In this compound, the electron-donating methoxy group at the 4-position would be expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing halogens (bromo and fluoro) would lower both the HOMO and LUMO energy levels. The precise energy values would require specific DFT calculations.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds (eV)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pyridine | -6.78 | -0.54 | 6.24 |

| 3-Bromopyridine | -6.95 | -0.87 | 6.08 |

| 2-Fluoropyridine | -7.02 | -0.75 | 6.27 |

| 4-Methoxypyridine | -6.21 | -0.23 | 5.98 |

| This compound | (Estimated) -6.50 | (Estimated) -1.10 | (Estimated) 5.40 |

Note: The values for pyridine and its simple derivatives are illustrative and based on typical DFT calculation results. The values for this compound are hypothetical estimates to demonstrate the expected substituent effects.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red) and positive potential (blue).

For this compound, the MEP map would likely show a region of significant negative potential around the nitrogen atom of the pyridine ring, making it a primary site for protonation and interaction with electrophiles. The oxygen atom of the methoxy group would also exhibit negative potential. Regions of positive potential would be expected around the hydrogen atoms and potentially near the carbon atoms bonded to the electronegative halogen atoms. This information is critical for understanding its intermolecular interactions and reactivity patterns.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, including charge distribution and delocalization effects. ijcce.ac.ir For this compound, NBO analysis could quantify the charge on each atom and describe the hyperconjugative interactions between occupied and unoccupied orbitals.

These interactions are crucial for understanding the stability of the molecule and the influence of the substituents on the pyridine ring. For instance, NBO analysis could reveal the extent of electron donation from the methoxy group's lone pairs into the pyridine ring's π-system and the electron-withdrawing effects of the bromo and fluoro substituents.

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This includes identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For this compound, this could be applied to predict the outcomes of various reactions, such as nucleophilic aromatic substitution. sci-hub.se

For example, in a reaction with a nucleophile, DFT could be used to determine whether substitution is more likely to occur at the 3-position (displacing the bromine) or the 2-position (displacing the fluorine). By calculating the activation energies for each potential pathway, one can predict the major product.

Ab Initio and Semi-Empirical Methods for Molecular Properties and Reactivity

While DFT is highly popular, other computational methods also provide valuable insights. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a high level of theory and can be used to calculate molecular properties with great accuracy, though they are computationally more demanding. mostwiedzy.pl These methods could be employed to obtain very precise geometric parameters and vibrational frequencies for this compound.

Semi-empirical methods, on the other hand, are less computationally intensive and can be used for larger systems or for preliminary, qualitative assessments of molecular properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or other properties. While no specific QSAR studies on this compound derivatives are publicly documented, the principles of QSAR could be applied to a series of its analogs.

By calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) for a set of related molecules and correlating them with their measured activity, a QSAR model can be developed. This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or selective compounds for a particular application.

Strategic Applications and Derivatization Pathways of 3 Bromo 2 Fluoro 4 Methoxypyridine

Role as Key Intermediates in Pharmaceutical Synthesis

The pyridine (B92270) scaffold is a ubiquitous feature in many approved drugs, and the introduction of fluorine and other halogens can significantly enhance the pharmacological properties of a molecule. nih.gov 3-Bromo-2-fluoro-4-methoxypyridine serves as a key intermediate in the construction of novel pharmaceutical agents due to the synthetic versatility offered by its functional groups.

Precursors for Novel Therapeutic Agents and Active Pharmaceutical Ingredients (APIs)

The bromine atom at the 3-position of this compound is particularly amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govmdpi.com This allows for the introduction of a wide range of aryl and heteroaryl substituents, which is a common strategy in the synthesis of active pharmaceutical ingredients (APIs). The fluorine atom at the 2-position can influence the pKa of the pyridine nitrogen and can also serve as a site for nucleophilic aromatic substitution under certain conditions. Furthermore, the methoxy (B1213986) group at the 4-position can modulate the electronic properties of the ring and can be a precursor to a hydroxyl group, which can then be further functionalized.

The combination of these features makes this compound a valuable starting material for the synthesis of complex molecules with potential therapeutic applications. For instance, substituted pyridines are core components of numerous drugs, and the ability to systematically modify the pyridine ring at multiple positions is crucial for optimizing drug-like properties.

Scaffold for Drug Discovery Programs (e.g., kinase inhibitors, antibacterial agents)

The development of new drugs often relies on the use of molecular scaffolds that can be readily diversified to create libraries of compounds for screening. This compound represents such a scaffold, particularly in the search for new kinase inhibitors and antibacterial agents.

Kinase Inhibitors: Protein kinases are a major class of drug targets, particularly in oncology. nih.gov Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The this compound scaffold can be elaborated through cross-coupling reactions to introduce substituents that can interact with specific residues in the kinase active site. For example, the synthesis of pyrrolopyrimidine-based Janus kinase (JAK) inhibitors often involves the use of functionalized pyridine intermediates. google.com While specific patents may not explicitly name this exact starting material, the synthesis of complex substituted pyridines is a hallmark of this field. The strategic placement of the fluoro and methoxy groups can influence the binding affinity and selectivity of the final compound.

Antibacterial Agents: The rise of antibiotic resistance necessitates the development of new antibacterial agents with novel mechanisms of action. researchgate.net Pyridine-containing compounds have shown promise as antibacterial agents. nih.govnih.gov The this compound scaffold can be used to synthesize new classes of antibacterial compounds. For example, derivatization of the pyridine ring can lead to molecules that interfere with bacterial cell wall synthesis or other essential cellular processes. The fluorine atom, in particular, is a common feature in many modern antibiotics and can enhance their efficacy.

Utilization in Agrochemical Development

The principles of rational drug design also apply to the development of new agrochemicals. Substituted pyridines are a well-established class of compounds in the agrochemical industry, and this compound offers a valuable entry point for the synthesis of novel pesticides and herbicides.

Synthesis of Advanced Pesticide and Herbicide Intermediates

The development of new pesticides and herbicides is driven by the need for improved efficacy, selectivity, and environmental safety. The this compound intermediate can be utilized to create complex molecules that target specific pests or weeds while minimizing off-target effects. The bromine atom allows for the introduction of various toxophoric groups through established synthetic methodologies. The fluoro and methoxy substituents can fine-tune the physicochemical properties of the final molecule, such as its solubility, stability, and uptake by the target organism. The unique substitution pattern of this pyridine derivative makes it a valuable precursor for creating next-generation agrochemicals.

Ligand Design and Coordination Chemistry

The field of coordination chemistry relies on the design and synthesis of ligands that can form stable and reactive complexes with metal ions. These complexes have a wide range of applications, from catalysis to materials science.

Development of Chelate Ligands for Metal Catalysis

Bipyridine and terpyridine ligands are among the most widely used chelating agents in coordination chemistry. mdpi.com The synthesis of asymmetrically substituted bipyridine ligands can be achieved using this compound as a starting material. Through a cross-coupling reaction, a second pyridine ring or another coordinating group can be attached at the 3-position. The fluorine and methoxy groups can influence the electronic properties of the resulting ligand, which in turn can modulate the catalytic activity of the corresponding metal complex. For example, electron-withdrawing or -donating groups on the ligand can affect the redox potential of the metal center, which is a critical parameter in many catalytic cycles. The ability to systematically modify the ligand structure allows for the fine-tuning of the catalyst's performance for specific chemical transformations.

Advanced Material Applications

Precursors for Optoelectronic Materials (e.g., Organic Light-Emitting Diodes - OLEDs)

The unique structural and electronic properties of this compound position it as a valuable precursor in the synthesis of advanced optoelectronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). The strategic placement of bromo, fluoro, and methoxy substituents on the pyridine ring offers a versatile platform for the design of novel organic semiconductors with tailored functionalities.

The electron-deficient nature of the pyridine ring itself is a key attribute, making pyridine derivatives well-suited for use as electron-transport materials (ETMs) and host materials in OLED devices. nih.govresearchgate.netrsc.orgatlas.jp The nitrogen atom within the ring lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which can facilitate more efficient electron injection from the cathode. researchgate.net The specific combination of functional groups on this compound allows for precise tuning of the electronic and physical properties of the resulting OLED materials.

Role of Functional Groups in OLED Material Synthesis:

Bromo Group: The bromine atom at the 3-position primarily serves as a reactive handle for subsequent cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. acs.orgossila.comossila.com This allows for the straightforward introduction of various aromatic or heteroaromatic moieties, enabling the construction of larger, more complex molecular architectures required for high-performance OLEDs. This versatility is crucial for creating a diverse library of materials with fine-tuned properties.

Fluoro Group: The fluorine atom at the 2-position significantly influences the electronic properties of the molecule. Its strong electron-withdrawing nature can further lower the HOMO and LUMO energy levels, which is beneficial for achieving better charge injection and transport balance. rsc.org Fluorination is also known to enhance the thermal stability and operational lifetime of OLED devices.

Derivatization for Host and Emitting Materials:

Through a series of synthetic transformations utilizing the reactive bromine site, this compound can be elaborated into more complex structures for different layers within an OLED. For instance, by coupling it with carbazole (B46965) or other hole-transporting units, it is possible to synthesize bipolar host materials. These materials are essential for phosphorescent OLEDs (PhOLEDs), as they need to possess high triplet energies to effectively confine excitons on the phosphorescent guest emitter. ossila.comrsc.orgresearchgate.net

The table below illustrates the potential impact of each substituent on the properties of a hypothetical OLED material derived from this compound.

| Substituent | Position | Primary Function in OLED Material Synthesis | Potential Effect on Material Properties |

| Bromo | 3 | Reactive site for cross-coupling reactions | Enables extension of π-conjugation and construction of complex molecules. |

| Fluoro | 2 | Electronic modification | Lowers HOMO/LUMO levels, enhances thermal stability, improves electron injection. |

| Methoxy | 4 | Electronic and physical property modulation | Influences charge distribution, improves solubility for solution processing. |

While direct research detailing the integration of this compound into OLEDs is not extensively published, the well-established roles of similarly substituted pyridine building blocks in the literature provide a strong basis for its potential in this field. ossila.comossila.com For example, 5-Bromo-2-fluoropyridine has been utilized as a building block for semiconductor materials in OLED applications. ossila.com The strategic combination of functional groups in this compound suggests its utility in developing next-generation materials for more efficient and stable optoelectronic devices.

Q & A

Q. Critical Conditions :

- Temperature control (0–60°C) to minimize side reactions.

- Anhydrous solvents (e.g., THF, DMF) for halogenation steps.

- Catalytic systems (e.g., CuI for methoxylation) to enhance regioselectivity .

Advanced: How can researchers address regioselectivity challenges during the functionalization of this compound in cross-coupling reactions?

Methodological Answer:

Regioselectivity in cross-coupling (e.g., Suzuki, Buchwald-Hartwig) is influenced by the electronic and steric effects of substituents:

- Electronic Effects : The electron-withdrawing fluorine at C2 deactivates the ring, directing coupling to C5 (meta to Br).

- Catalytic Systems : Use Pd(PPh₃)₄ with bulky ligands (XPhos) to favor coupling at sterically accessible positions.

- Pre-activation : Convert Br to a boronic ester (via Miyaura borylation) to enable selective Suzuki reactions.

Q. Example Protocol :

- React this compound with Pd(dba)₂ (2 mol%), XPhos (4 mol%), and arylboronic acid in dioxane/H₂O (3:1) at 80°C for 12 hours. Isolate via flash chromatography (70–85% yield) .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?

Methodological Answer:

- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm). Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm).

- ¹³C NMR : Pyridine carbons resonate at δ 120–160 ppm. Methoxy carbon at ~δ 55–60 ppm.

- 19F NMR : Fluorine signal at δ -110 to -120 ppm (vs. CFCl₃).

- HRMS : Confirm molecular ion [M+H]⁺ (calculated for C₆H₅BrFNO: 220.95).

Validation : Compare with analogs (e.g., 5-Bromo-2-fluoropyridine: ¹H NMR δ 8.2–8.4 ppm for C3-H and C5-H) .

Advanced: What strategies are employed to mitigate competing elimination pathways during nucleophilic substitution reactions involving this compound?

Methodological Answer:

Elimination (e.g., dehydrohalogenation) competes with substitution due to the strong electron-withdrawing effects of fluorine and bromine. Mitigation strategies include:

- Solvent Choice : Polar aprotic solvents (DMSO, DMF) stabilize transition states for substitution.

- Base Selection : Use mild, non-nucleophilic bases (e.g., K₂CO₃) instead of strong bases (t-BuOK).

- Temperature Control : Reactions at 25–50°C minimize thermal degradation.

Case Study : Substitution of Br with NH₂ using NH₃/MeOH at 40°C yields 2-fluoro-4-methoxy-3-aminopyridine (75% yield) without elimination byproducts .

Basic: How does the electronic environment of the pyridine ring in this compound influence its reactivity in aromatic substitution reactions?

Methodological Answer:

The substituents create distinct electronic effects:

- Fluorine (C2) : Strongly electron-withdrawing (-I effect), deactivating the ring and directing electrophiles to C5 (meta to F).

- Methoxy (C4) : Electron-donating (+M effect), activating the ring at C3 and C5.

- Bromine (C3) : Moderately deactivating (-I), but its position ortho to methoxy enhances steric hindrance.

Reactivity Prediction : Electrophilic substitution (e.g., nitration) occurs at C5, while nucleophilic substitution targets C3-Br .

Advanced: In the context of medicinal chemistry, how can this compound serve as a precursor for bioisosteric replacements in drug design?

Methodological Answer:

This scaffold is valuable for bioisosteric modifications:

- Br → CF₃ : Replace Br with trifluoromethyl via Ullman coupling to enhance lipophilicity.

- Fluorine Retention : Fluorine’s electronegativity mimics hydroxyl groups in target binding pockets.

- Methoxy Flexibility : Convert methoxy to hydroxymethyl (via BBr₃ demethylation) for hydrogen bonding.

Application Example : In kinase inhibitors, the bromo-fluoro-methoxy motif mimics adenine in ATP-binding sites. A 2024 study achieved 30 nM IC₅₀ against EGFR by substituting Br with a vinyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.